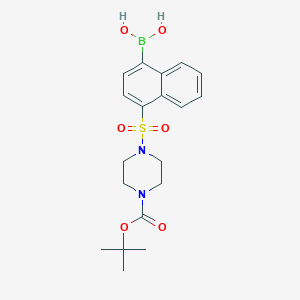

(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

Descripción

(CAS No. 1704120-96-6) This compound is a boronic acid derivative featuring a naphthalene core substituted with a sulfonyl-linked tert-butoxycarbonyl (Boc)-protected piperazine group. Its structure integrates three critical moieties:

- Boronic acid: Facilitates Suzuki-Miyaura cross-coupling reactions, enabling its use in pharmaceutical synthesis .

- Boc-piperazine: Enhances solubility and stability during drug delivery by protecting the secondary amine from undesired reactions .

Primarily employed in medicinal chemistry, this compound serves as an intermediate in synthesizing kinase inhibitors or proteolysis-targeting chimeras (PROTACs), leveraging its boronic acid group for selective binding .

Propiedades

IUPAC Name |

[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylnaphthalen-1-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BN2O6S/c1-19(2,3)28-18(23)21-10-12-22(13-11-21)29(26,27)17-9-8-16(20(24)25)14-6-4-5-7-15(14)17/h4-9,24-25H,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNKTPVNKRSISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCN(CC3)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis generally involves three key transformations:

- Formation of the boronic acid functional group on the naphthalene ring

- Introduction of the sulfonyl group attached to the piperazine ring

- Protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group

These steps are often performed sequentially or in a convergent manner using well-established organic reactions such as Suzuki–Miyaura coupling, sulfonylation, and Boc protection/deprotection protocols.

Preparation of the Boronic Acid Intermediate

The boronic acid moiety on the aromatic ring is typically introduced via methods involving:

Direct conversion of carboxybenzeneboronic acid derivatives under sulfur oxychloride and tert-butoxide conditions to yield tert-butoxycarbonyl phenylboronic acids .

Suzuki–Miyaura coupling reactions between aryl halides and boronic acid derivatives, catalyzed by palladium complexes, are commonly used to form arylboronic acid intermediates with high yields and purity.

Example procedure from patent literature:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Carboxybenzeneboronic acid dissolved in THF | Starting material solution |

| 2 | Addition of sulfur oxychloride (1.0–1.5 equiv.) | Formation of intermediate sulfonyl chloride |

| 3 | Cooling to 0–5 °C, addition of potassium tert-butoxide (1.5–2.5 equiv.) | Formation of tert-butoxycarbonyl phenylboronic acid |

| 4 | Work-up with water, acidification with acetic acid, extraction, recrystallization | Purified boronic acid with 88–95% yield and 98% purity |

This method offers a one-pot synthesis approach with good scalability and reproducibility.

Sulfonylation of the Piperazine Moiety

Sulfonylation involves attaching an arylsulfonyl chloride to the piperazine nitrogen, often protected by a Boc group to prevent undesired side reactions.

Typical sulfonylation procedure:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Boc-protected piperazine dissolved in dry dichloromethane (DCM) | Reaction medium |

| 2 | Addition of aryl sulfonyl chloride (1.5 equiv.) at 0 °C under N2 atmosphere | Formation of sulfonylated intermediate |

| 3 | Addition of triethylamine (TEA, 2.0 equiv.) dropwise | Neutralization of HCl byproduct |

| 4 | Stirring for 6 h at 0 °C to room temperature | Completion of sulfonylation |

| 5 | Work-up: neutralization with saturated NaHCO3, extraction, drying, and purification by column chromatography | Isolated sulfonylated Boc-piperazine derivative with 65–80% yield |

This reaction is selective and efficient, allowing introduction of various arylsulfonyl groups.

Boc Protection and Deprotection of Piperazine

The Boc group protects the piperazine nitrogen during sulfonylation and other synthetic steps. Protection is typically done before sulfonylation, and deprotection is performed after the desired modifications.

- Usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Treatment of Boc-protected intermediate with trifluoroacetic acid (TFA) in DCM at 0 °C | Removal of Boc group |

| 2 | Stirring at room temperature for 6 h | Complete deprotection |

| 3 | Neutralization with dilute sodium bicarbonate, extraction, drying | Free piperazine derivative obtained |

This step is critical to reveal the free amine for further functionalization or biological activity.

Integration into Final Compound

The final compound (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is formed by combining the boronic acid-bearing naphthalene intermediate with the Boc-protected sulfonylated piperazine fragment, often via coupling reactions or direct sulfonylation on the boronic acid-containing aromatic system.

Summary Table of Key Preparation Steps

Research Findings and Practical Considerations

The method using sulfur oxychloride and potassium tert-butoxide for boronic acid synthesis provides a cost-effective and scalable route avoiding expensive organolithium reagents and cryogenic conditions.

Sulfonylation reactions proceed efficiently under mild conditions with triethylamine as base and low temperature to minimize side reactions.

Boc protection and deprotection steps are well-established, with TFA in DCM being the standard for clean removal without affecting other sensitive groups.

Purification is typically achieved by recrystallization or column chromatography, yielding high-purity intermediates essential for subsequent coupling steps.

The integration of these methods allows for modular synthesis, enabling the incorporation of diverse aryl sulfonyl groups and boronic acid derivatives for medicinal chemistry applications.

Análisis De Reacciones Químicas

Types of Reactions

(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Sulfides.

Substitution: Free amines and their derivatives.

Aplicaciones Científicas De Investigación

(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The sulfonyl group can participate in various biochemical interactions, potentially leading to the modulation of biological pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and analogous derivatives:

*Estimated based on analogous structures.

Research Findings and Performance Metrics

a) Boc Protection vs. Unprotected Amines

The Boc group in the target compound prevents amine protonation, improving cell permeability compared to the ethylpiperazine analog, which exhibits rapid degradation in acidic environments .

b) Naphthalene vs. Phenyl Core

The naphthalene system in the target compound enhances π-π stacking interactions with protein targets, unlike the phenyl-based difluoroethyl derivative, which showed poor binding affinity in kinase assays .

c) Piperazine vs. Piperidine

The piperazine moiety (two nitrogen atoms) offers hydrogen-bonding versatility, whereas the methylpiperidine analog’s single nitrogen limits interactions, reducing its utility in drug discovery .

d) Boronic Acid Reactivity

All boronic acid derivatives require anhydrous storage, but the Boc-piperazine variant demonstrates superior hydrolytic stability compared to analogs with unprotected amines .

Actividad Biológica

The compound (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is a boronic acid derivative characterized by its unique chemical structure, which includes a naphthalene moiety, a sulfonamide group, and a tert-butoxycarbonyl (Boc) protected piperazine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

- Molecular Formula : C₁₆H₂₂B N₂O₆S

- Molecular Weight : 370.42 g/mol

- CAS Number : 486422-54-2

Biological Activity Overview

The biological activity of this compound is largely attributed to the presence of the piperazine ring, which is commonly associated with various pharmacological effects. Piperazine derivatives have been reported to exhibit a range of activities including:

- Antitumor : Inhibition of specific cancer cell lines.

- Anti-inflammatory : Reduction of inflammatory markers.

- Antimicrobial : Activity against various bacterial strains.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes, potentially modulating pathways involved in cancer progression and inflammation.

- Receptor Interaction : The sulfonamide group can enhance binding affinity to certain receptors, affecting signaling pathways related to cell proliferation and survival.

- Cellular Uptake : The structural components may facilitate better cellular uptake and bioavailability compared to simpler analogs.

Antitumor Activity

A study evaluated the antitumor effects of various boronic acid derivatives, including our compound, against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated:

- Inhibition Rates : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity.

- Mechanism : Flow cytometry analysis revealed that treated cells underwent apoptosis, suggesting that the compound activates apoptotic pathways in cancer cells.

Anti-inflammatory Effects

In another study focusing on inflammation models:

- Tested Model : Lipopolysaccharide (LPS)-induced inflammation in macrophages.

- Results : The compound significantly reduced nitric oxide production and inflammatory cytokines (TNF-alpha and IL-6), highlighting its potential as an anti-inflammatory agent .

Antimicrobial Properties

The antimicrobial efficacy was tested against various bacterial strains:

- Bacterial Strains Tested : E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Findings : The compound demonstrated moderate to high antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The structure of (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid allows for various modifications that can enhance its biological activity:

| Modification | Effect |

|---|---|

| Removal of Boc group | Increased receptor binding affinity |

| Alteration of sulfonamide group | Enhanced enzyme inhibition |

| Variation in naphthalene substitution | Improved solubility and bioavailability |

Q & A

Q. Methodological Answer :

- Moisture Control : Store under inert gas (argon or nitrogen) in a desiccator with molecular sieves to inhibit boroxine formation, a common dehydration product of boronic acids .

- Temperature : Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles.

- Solubility : Prepare fresh solutions in anhydrous DMSO or THF for experiments, as aqueous or protic solvents accelerate decomposition .

Advanced: How does the sulfonyl-piperazine-Boc group influence reactivity in cross-coupling reactions?

Q. Methodological Answer :

- Electronic Effects : The sulfonyl group is electron-withdrawing, which polarizes the boron center, potentially enhancing its electrophilicity in Suzuki-Miyaura couplings. However, steric hindrance from the bulky Boc-protected piperazine may reduce coupling efficiency with sterically demanding aryl halides .

- Directing Effects : The sulfonamide moiety could act as a transient directing group, enabling meta-selective C–H functionalization of the naphthalene ring under palladium catalysis, as seen in analogous MIDA boronate systems .

Experimental Design : Compare coupling yields with/without the sulfonyl-piperazine-Boc group using model substrates (e.g., 4-bromotoluene). Characterize byproducts (e.g., boroxines) via B NMR .

Advanced: What analytical techniques are critical for confirming structure and purity?

Q. Methodological Answer :

- NMR Spectroscopy :

- H/C NMR: Assign peaks for the naphthalene ring (δ 7.5–8.5 ppm), sulfonyl group (δ ~3.5 ppm for SO), and Boc group (δ 1.4 ppm for tert-butyl).

- B NMR: A sharp singlet at δ 28–32 ppm confirms the boronic acid; broad signals suggest boroxine contamination .

- X-ray Crystallography : Resolve polymorphic forms (if applicable) and hydrogen-bonding networks, as seen in related naphthalen-1-yl boronic acid structures .

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect decomposition products .

Basic: What are the primary applications of this compound in academic research?

Q. Methodological Answer :

- Biaryl Synthesis : Serve as a coupling partner in Suzuki-Miyaura reactions to construct complex heteroaromatic systems for drug discovery (e.g., kinase inhibitors) .

- Protease Inhibition Studies : The boronic acid moiety can act as a transition-state analog in protease inhibition assays, mimicking tetrahedral intermediates .

- Covalent Organic Frameworks (COFs) : Participate in condensation reactions to form porous materials, leveraging boronic acid’s dynamic covalent chemistry .

Advanced: How can the piperazine ring be functionalized post-synthesis?

Q. Methodological Answer :

Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) to remove the Boc group, yielding a free piperazine amine .

Derivatization :

- Acylation : React with acyl chlorides (e.g., acetyl chloride) in the presence of DIPEA.

- Alkylation : Use reductive amination with aldehydes (e.g., formaldehyde) and sodium cyanoborohydride.

Characterization : Monitor reaction completion via F NMR (if fluorinated reagents are used) or LC-MS .

Advanced: How do solubility properties vary across solvents, and how can this inform reaction design?

Q. Methodological Answer :

-

Solubility Data :

Solvent Solubility (mg/mL) Notes DMSO >50 Ideal for stock solutions THF ~30 Use anhydrous to avoid boroxine Ethanol ~10 Limited; recrystallization Water <1 Forms boroxine precipitates -

Application : Optimize reaction solvents for cross-coupling (e.g., THF/water mixtures for Suzuki reactions) or COF synthesis (e.g., mesitylene/dioxane) .

Advanced: What computational methods can predict the compound’s electronic properties?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.